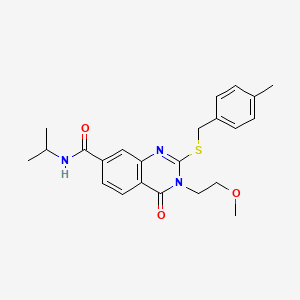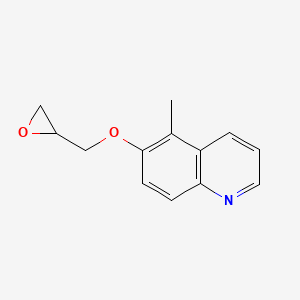![molecular formula C25H22ClN3O4 B2412282 (2Z)-N-(5-chloro-2-methoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-[(4-methylphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide CAS No. 896380-78-2](/img/structure/B2412282.png)
(2Z)-N-(5-chloro-2-methoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-[(4-methylphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2Z)-N-(5-chloro-2-methoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-[(4-methylphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C25H22ClN3O4 and its molecular weight is 463.92. The purity is usually 95%.
BenchChem offers high-quality (2Z)-N-(5-chloro-2-methoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-[(4-methylphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-N-(5-chloro-2-methoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-[(4-methylphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Synthesis Process : This compound is synthesized through the reaction of pyridoxal hydrochloride with various N-arylcyanoacetamides. Further reactions with aromatic amines yield a series of 2-(N-R-phenyl) imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamides (Zhuravel et al., 2005).
- Antimicrobial Activity : These synthesized compounds exhibit significant antibacterial and antifungal activities, with some showing better efficacy than standard drugs. The MIC (Minimum Inhibitory Concentration) values ranged from 12.5 to 25 micrograms per milliliter (Zhuravel et al., 2005).
Potential in Hypertensive Activity
- Synthesis of Related Compounds : A series of compounds containing the 2H-pyrano[2,3-c]pyridine moiety, similar to the query compound, were synthesized and are expected to exhibit antihypertensive activity (Kumar & Mashelker, 2006; 2007).
Cytotoxicity and Potential Anti-Cancer Properties
- Cytotoxic Activity : Certain derivatives containing the 2H-pyrano[2,3-c]pyridine structure were synthesized and evaluated for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential anti-cancer properties (Hassan et al., 2014).
Implications in Central Nervous System (CNS) Disorders
- Glycine Transporter 1 Inhibitor : Compounds structurally related to the query compound have been identified as potent glycine transporter 1 (GlyT1) inhibitors, which are relevant for CNS disorders. These inhibitors demonstrated favorable pharmacokinetics and increased glycine concentration in cerebrospinal fluid in rats (Yamamoto et al., 2016).
Potential in Anti-inflammatory Applications
- Anti-inflammatory Research : Derivatives of the 2H-pyrano[2,3-c]pyridine structure, similar to the query compound, have been explored for their anti-inflammatory potential, based on the activity of structurally related molecules (Moloney, 2001).
Antidepressant and Nootropic Activity
- CNS Active Agents : Schiff’s bases and azetidinone analogues, structurally related to the query compound, have shown promise as antidepressant and nootropic agents in various pharmacological tests. These findings suggest potential for the development of CNS active therapeutic agents (Thomas et al., 2016).
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-(4-methylphenyl)iminopyrano[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O4/c1-14-4-7-18(8-5-14)28-25-20(11-19-16(13-30)12-27-15(2)23(19)33-25)24(31)29-21-10-17(26)6-9-22(21)32-3/h4-12,30H,13H2,1-3H3,(H,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQQJENSFSXQRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=NC=C3CO)C)C(=O)NC4=C(C=CC(=C4)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-N-(5-chloro-2-methoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-[(4-methylphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

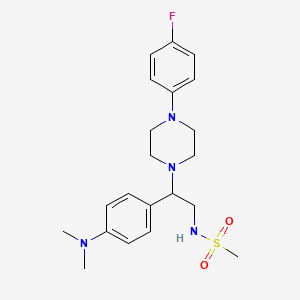
![3-(3,5-dimethylisoxazol-4-yl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one](/img/structure/B2412200.png)

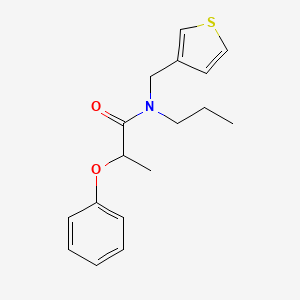
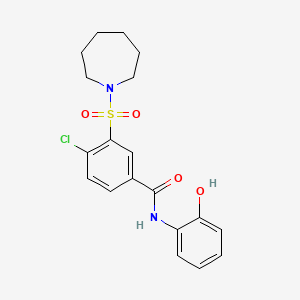

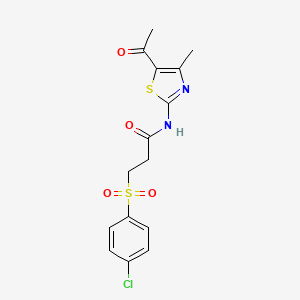
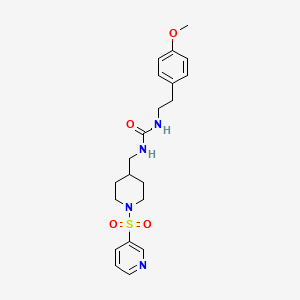
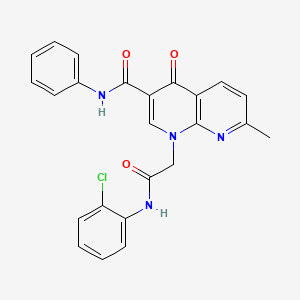
![4-bromo-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2412213.png)
![7-(4-bromophenyl)-N-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2412216.png)
